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Azido-PEG10-propargyl

Cat. No.: B11930768
M. Wt: 521.6 g/mol
InChI Key: MUFRDPZONKJOMH-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) in Heterobifunctional Molecular Design

Poly(ethylene glycol), or PEG, is a polymer celebrated for its biocompatibility, non-toxicity, and solubility in both water and many organic solvents. mdpi.com These characteristics make it an ideal component in the design of molecules intended for biological applications. In the context of heterobifunctional linkers, the PEG chain serves as a flexible spacer, separating the two reactive ends. creative-diagnostics.com This separation can be crucial for ensuring that the linked molecules can function without steric hindrance. nih.gov

Heterobifunctional PEGs, which possess two different reactive functional groups at their termini, are particularly valuable for creating complex molecular architectures. mdpi.comcreative-diagnostics.com This is in contrast to homobifunctional PEGs, which have identical functional groups at both ends. creative-diagnostics.com The ability to selectively react each end of a heterobifunctional PEG with a different molecule opens up a vast array of possibilities for creating novel bioconjugates and materials. mdpi.com

Rationale for Dual-Functional Linkers in Contemporary Chemical Biology

The use of dual-functional linkers is a cornerstone of modern chemical biology, enabling the construction of chimeric molecules with tailored properties. nih.gov These linkers act as bridges, connecting two distinct molecular components, such as a targeting moiety and a therapeutic agent, to create a single, multifunctional entity. nih.gov This approach has been instrumental in the development of targeted drug delivery systems, diagnostic probes, and tools for studying complex biological processes. creative-diagnostics.comnih.gov

Significance of Azido-PEG10-Propargyl as a Modular Scaffold for Bioconjugation and Materials Science

This compound stands out as a particularly useful modular scaffold due to its incorporation of azide (B81097) and propargyl groups, which are key components of "click chemistry". medchemexpress.comprecisepeg.com Specifically, these groups readily participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific method for forming a stable triazole linkage. medchemexpress.comaxispharm.com This reaction can be performed under mild conditions, making it suitable for use with sensitive biological molecules. researchgate.net

The modular nature of this compound allows researchers to easily and efficiently connect a wide variety of molecules. For instance, a protein functionalized with an alkyne can be linked to a drug molecule bearing an azide group using this linker. This "plug-and-play" approach simplifies the synthesis of complex bioconjugates and facilitates the rapid screening of different molecular combinations. rsc.orgscholaris.ca In materials science, these linkers can be used to create well-defined polymer networks and functionalized surfaces. researchgate.net

Scope and Orientations of Current Academic Investigations

Current research involving this compound and similar heterobifunctional linkers is focused on several key areas. In drug delivery, scientists are exploring the use of these linkers to create sophisticated antibody-drug conjugates (ADCs) and targeted nanoparticles that can deliver therapeutic payloads directly to diseased cells, minimizing side effects. creative-diagnostics.comscholaris.ca

Another active area of investigation is the development of advanced diagnostic tools. By linking fluorescent dyes or other imaging agents to targeting molecules, researchers can create probes that allow for the visualization of specific biological processes in real-time. rsc.org Furthermore, in the field of proteomics, these linkers are being used to identify and study protein-protein interactions.

The versatility of this compound also extends to materials science, where it is being used to develop novel hydrogels for tissue engineering and regenerative medicine. researchgate.net By incorporating these linkers into the hydrogel network, scientists can create materials that can be modified with bioactive molecules to promote cell growth and tissue regeneration. researchgate.net

Chemical Properties of this compound

PropertyValue
Molecular Formula C23H43N3O10
Molecular Weight 521.60 g/mol dcchemicals.com
Appearance Powder
Storage -20°C for long-term storage dcchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H43N3O10 B11930768 Azido-PEG10-propargyl

Properties

Molecular Formula

C23H43N3O10

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2

InChI Key

MUFRDPZONKJOMH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Structural Characterization in Azido Peg10 Propargyl Chemistry

Strategies for the Chemical Synthesis of Azido-PEG10-Propargyl

The synthesis of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, is a multi-step process that requires precise control over the modification of the PEG backbone. The primary goal is to introduce an azide (B81097) group at one terminus and a propargyl group at the other, creating a versatile linker for various bioconjugation and material science applications.

Approaches for Bifunctional PEG Functionalization

The synthesis of heterobifunctional PEGs, such as this compound, typically starts with a symmetric PEG diol. The key challenge lies in the selective modification of one hydroxyl group while leaving the other available for a subsequent, different functionalization. Several strategies are employed to achieve this "desymmetrization" of the PEG molecule.

One common approach involves the statistical mono-functionalization of the PEG diol. nih.gov By using a stoichiometric equivalent or a slight excess of the first modifying reagent, a mixture of unreacted, mono-substituted, and di-substituted PEG is produced. The desired mono-functionalized PEG can then be separated from the mixture, although this can be a challenging purification step.

A more controlled method is the use of a protecting group strategy. One hydroxyl group is selectively protected, allowing for the modification of the unprotected terminus. Following the first functionalization, the protecting group is removed, and the newly exposed hydroxyl group can be modified with a different functional group.

Another elegant strategy is to initiate the ring-opening polymerization of ethylene (B1197577) oxide with an initiator that already contains one of the desired functional groups (or a precursor to it). mdpi.comrsc.org This method allows for the direct synthesis of a mono-functionalized PEG, which can then be further modified at the other terminus.

Methods for Introducing Azide and Propargyl Moieties onto PEG Chains

Once a mono-functionalized PEG intermediate is obtained, the azide and propargyl groups can be introduced through various chemical reactions.

Introduction of the Azide Group: The azide functionality is typically introduced via a nucleophilic substitution reaction. alfa-chemistry.com A common method involves the conversion of a terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is achieved by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. The resulting PEG-OTs or PEG-OMs is then reacted with sodium azide (NaN₃) to yield the azido-terminated PEG. alfa-chemistry.commdpi.com

Introduction of the Propargyl Group: The propargyl group, which contains a terminal alkyne, can be introduced through several methods. One straightforward approach is the etherification of a terminal hydroxyl group with propargyl bromide in the presence of a strong base, such as sodium hydride. mdpi.com Alternatively, an ester linkage can be formed by reacting a hydroxyl-terminated PEG with propargyl acid or by reacting a carboxyl-terminated PEG with propargyl alcohol. mdpi.com

A typical synthetic sequence for this compound might involve:

Mono-tosylation of PEG10-diol.

Reaction of the mono-tosylated PEG10 with sodium azide to form Azido-PEG10-OH.

Propargylation of the remaining hydroxyl group using propargyl bromide and a base to yield this compound.

Purification Techniques for Heterobifunctional PEG Derivatives

The purification of heterobifunctional PEG derivatives is a critical step to ensure the final product is free from starting materials and side products, such as the homobifunctional PEGs. google.com Several chromatographic techniques are commonly employed for this purpose.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly useful for removing unreacted small molecules from the larger PEG products. However, it is generally not effective at separating PEG species of similar molecular weight, such as the desired heterobifunctional product from any homobifunctional byproducts.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique is highly effective when one of the functional groups is charged (e.g., a carboxylate or an amine) while the other is neutral. By carefully controlling the pH and ionic strength of the mobile phase, the desired heterobifunctional PEG can be selectively eluted.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the purification of PEG derivatives. researchgate.net By using a nonpolar stationary phase and a polar mobile phase, fine separation of PEG species with subtle differences in their functional groups can be achieved.

A representative purification strategy for this compound could involve an initial flash chromatography step to remove the bulk of impurities, followed by preparative HPLC to achieve high purity. nih.gov

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

The confirmation of the chemical structure and the assessment of the purity of this compound are crucial for its intended applications. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including PEG derivatives. nih.govnih.gov Both ¹H NMR and ¹³C NMR are used to confirm the presence of the desired functional groups and the integrity of the PEG backbone.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for:

The protons of the PEG backbone, typically appearing as a large multiplet around 3.6 ppm.

The methylene (B1212753) protons adjacent to the azide group, which would be shifted downfield compared to the main PEG signal.

The methylene protons of the propargyl group adjacent to the ether linkage.

The acetylenic proton of the propargyl group, which would appear as a distinct singlet.

¹³C NMR spectroscopy provides complementary information, with characteristic chemical shifts for the carbons of the PEG backbone and the carbons of the azide and propargyl functional groups. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Azido-PEG-Propargyl Derivatives
ProtonTypical Chemical Shift (δ, ppm)Multiplicity
PEG backbone (-CH₂CH₂O-)~3.6m
Methylene adjacent to azide (-CH₂-N₃)~3.4t
Methylene adjacent to ether in propargyl group (-O-CH₂-C≡CH)~4.2d
Acetylenic proton (-C≡CH)~2.4t

Mass Spectrometric Analysis for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and assessing the purity of this compound. nih.gov Due to the polymeric nature of PEG, specialized ionization techniques are often required.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for the analysis of polymers. nih.gov It provides information on the molecular weight distribution and can confirm the successful addition of both the azide and propargyl groups by the observed mass shift compared to the starting PEG material.

Electrospray Ionization (ESI): ESI is another soft ionization technique that can be coupled with liquid chromatography (LC-MS) for online separation and analysis. researchgate.netnih.gov ESI-MS of PEG derivatives often shows a distribution of multiply charged ions, from which the molecular weight can be accurately determined.

The mass spectrum of a pure this compound sample would show a characteristic distribution of peaks corresponding to the different isotopic compositions and charge states of the molecule, centered around the expected molecular weight.

Table 2: Expected Mass Spectrometric Data for this compound
ParameterExpected Value
Chemical FormulaC₂₃H₄₃N₃O₁₀
Monoisotopic Mass521.29 g/mol
Average Molecular Weight521.61 g/mol

Chromatographic Methodologies for Purity and Homogeneity Determination in this compound Chemistry

The assessment of purity and homogeneity is a critical step in the synthesis and characterization of heterobifunctional polyethylene glycol (PEG) derivatives such as this compound. Chromatographic techniques are indispensable tools for separating the desired product from starting materials, reagents, and potential side products, as well as for confirming the uniform chain length of the PEG core. A variety of chromatographic methods are employed, each leveraging different physicochemical properties of the molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for the purity determination of PEG derivatives. Due to the distinct functionalities at either end of the this compound molecule—an azide and a propargyl group—different HPLC modes can be effectively utilized.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the analysis of PEG compounds. In this technique, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase. For this compound, gradient elution is typically employed, where the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is gradually increased. This allows for the efficient separation of the more hydrophobic PEGylated product from less retained impurities. The presence of the propargyl group can slightly increase the hydrophobicity compared to a hydroxyl-terminated precursor, influencing its retention time.

A typical RP-HPLC setup for analyzing this compound might involve a C18 column with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is often challenging as the PEG backbone lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are frequently used, as they are not dependent on the chromophoric properties of the analyte. Alternatively, derivatization of the terminal groups can be performed to introduce a UV-active moiety.

Size-Exclusion Chromatography (SEC) is another powerful HPLC technique for characterizing PEG derivatives. SEC separates molecules based on their hydrodynamic volume in solution. This method is particularly useful for assessing the homogeneity of the PEG chain length (polydispersity) and for separating the desired product from oligomers of different lengths or from unreacted PEG precursors. For a compound like this compound, SEC can confirm that the modification of the terminal groups has not led to any degradation or cross-linking of the polymer chain. The mobile phase in SEC is typically an aqueous buffer, and like in RP-HPLC, ELSD or Refractive Index (RI) detectors are suitable for detecting the non-UV active PEG compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is well-suited for polar compounds like PEGs. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of aqueous buffer. This technique can provide a different selectivity compared to RP-HPLC and can be advantageous for separating PEG derivatives from polar impurities.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique for monitoring the progress of a reaction and for preliminary purity assessment. For PEG derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. Due to the polar nature of PEGs, polar solvent systems are required to achieve migration from the baseline. Common mobile phases for TLC analysis of PEG derivatives include mixtures of dichloromethane/methanol or chloroform/methanol. The visualization of spots on the TLC plate can be achieved by staining with reagents such as iodine vapor or a potassium permanganate (B83412) solution, as PEGs are not UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used to distinguish the product from reactants and byproducts. For instance, the conversion of a hydroxyl-terminated PEG to an azido- or propargyl-terminated derivative will result in a change in polarity and thus a different Rf value.

The following interactive table summarizes typical chromatographic conditions that could be applied for the analysis of this compound, based on established methods for similar PEG derivatives.

Chromatographic TechniqueStationary PhaseTypical Mobile Phase (Gradient or Isocratic)DetectorInformation Obtained
RP-HPLC C18 or C8 silicaAcetonitrile/Water gradient with 0.1% TFAELSD, CAD, RIPurity, separation from non-polar impurities
SEC Porous silica or polymer-basedAqueous buffer (e.g., phosphate (B84403) buffer with NaCl)RI, ELSDPolydispersity, separation by size
HILIC Silica, amide, or other polar phasesHigh organic (e.g., acetonitrile) with aqueous bufferELSD, CADPurity, separation of polar compounds
TLC Silica gel 60 F254Dichloromethane/Methanol (e.g., 9:1 v/v)Iodine vapor, KMnO4 stainReaction monitoring, preliminary purity

Mechanistic Principles and Orthogonal Reactivity of Azido Peg10 Propargyl

Fundamental Reaction Mechanisms of Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is the foundational reaction. pcbiochemres.com While this reaction can occur thermally, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. atdbio.com The development of catalyzed and strain-promoted versions has revolutionized its application, offering high yields, regioselectivity, and milder reaction conditions suitable for complex chemical and biological systems. pcbiochemres.comnumberanalytics.com Azido-PEG10-propargyl is designed to leverage these advanced cycloaddition mechanisms. medchemexpress.com

The CuAAC is the most prominent example of a click reaction, characterized by its high efficiency, stereospecificity, and formation of a single 1,4-disubstituted triazole regioisomer. pcbiochemres.comatdbio.comnumberanalytics.com The reaction involves the terminal alkyne of this compound reacting with an azide-containing molecule, or its azide group reacting with an alkyne-containing molecule, in the presence of a copper(I) catalyst. medchemexpress.comcreative-biolabs.com

The central role of the Copper(I) ion is to act as a catalyst that dramatically accelerates the reaction rate, by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The mechanism is widely accepted to proceed through the formation of a copper-acetylide intermediate. atdbio.comwikipedia.org This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation even in aqueous media without strong bases. atdbio.comnih.gov

Ligand systems are crucial for the efficiency and robustness of the CuAAC reaction, serving several key functions:

Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) oxidation state from disproportionation into Cu(0) and Cu(II) and from oxidation by air, which would deactivate the catalyst. acs.orgnih.gov

Enhancing Reaction Rate: By preventing the formation of unreactive polynuclear copper acetylide aggregates and increasing the solubility of the copper species, ligands accelerate the catalytic cycle. nih.govbeilstein-journals.org

Protecting Biomolecules: In bioconjugation, ligands can sequester the copper ion, minimizing potential damage to sensitive biomolecules like proteins and nucleic acids from reactive oxygen species generated by redox side reactions. nih.gov

A wide variety of ligands have been developed, including nitrogen-based ligands like tris(triazolylmethyl)amines (e.g., TBTA) and polydentate amines, as well as phosphine-based ligands. acs.orgnih.govnih.gov Some studies suggest that dicopper species, potentially promoted by bridging ligands, are more active catalysts than their monomeric counterparts. acs.orguio.no The choice of ligand can significantly influence reaction efficiency under different conditions (e.g., solvent, temperature). nih.gov

The CuAAC reaction is characterized by a high thermodynamic driving force, typically exceeding 20 kcal/mol, which ensures that the reaction proceeds rapidly to completion, forming a highly stable triazole ring. atdbio.com This makes the reaction essentially irreversible and results in high product yields. uh.edu

From a kinetic perspective, the copper(I) catalyst drastically lowers the activation energy barrier compared to the uncatalyzed cycloaddition. mdpi.com Density functional theory (DFT) studies have supported a stepwise mechanism, which is kinetically more favorable than the concerted pathway of the thermal reaction. mdpi.com The reaction rate is sensitive to several factors, including the concentration of the copper catalyst, the ligand used, solvent, and temperature. nih.govacs.org For instance, the reaction is often faster in water than in organic solvents. organic-chemistry.orgmdpi.com Kinetic studies have shown that the reaction can be second order with respect to copper, indicating that more than one copper atom may be involved in the transition state. wikipedia.orgnih.gov

ParameterUncatalyzed CycloadditionCopper(I)-Catalyzed (CuAAC)Reference
Rate Acceleration -10⁷ to 10⁸ organic-chemistry.org
Thermodynamic Driving Force > 20 kcal/mol> 20 kcal/mol atdbio.com
Activation Barrier (Calculated) ~26 kcal/molSignificantly Lowered mdpi.com
Regioselectivity Mixture of 1,4 and 1,5 isomersExclusively 1,4 isomer atdbio.com
Reaction Conditions High TemperatureRoom Temperature, Aqueous solution pcbiochemres.comorganic-chemistry.org

To circumvent the cellular toxicity associated with the copper catalyst, the strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a bioorthogonal reaction. wikipedia.orgnih.gov This catalyst-free method relies on using a strained cyclooctyne (B158145) in place of a terminal alkyne like the propargyl group. numberanalytics.com Therefore, in a SPAAC reaction involving this compound, it is the azide moiety that reacts with a molecule functionalized with a strained alkyne. medchemexpress.commedchemexpress.com

The principle of SPAAC is based on the high ring strain of cyclooctyne derivatives. nih.gov This strain significantly destabilizes the alkyne, lowering the activation energy of the cycloaddition with an azide to a level where the reaction can proceed readily at physiological temperatures without a catalyst. wikipedia.org The release of this ring strain provides a strong thermodynamic driving force for the formation of the stable triazole product.

The mechanism proceeds as a concerted [3+2] cycloaddition, similar to the original Huisgen cycloaddition. wikipedia.orgresearchgate.net Several strained cyclooctynes have been developed to optimize reaction kinetics and stability. Notable examples include:

Dibenzocyclooctyne (DBCO): One of the most widely used cyclooctynes, offering a good balance of high reactivity and stability in aqueous environments. wikipedia.orgbiochempeg.com

Bicyclo[6.1.0]nonyne (BCN): Displays excellent reaction kinetics and is highly effective for bioorthogonal labeling. pcbiochemres.combiochempeg.com

These reagents react chemoselectively with azides, remaining inert to other functional groups typically found in biological systems, making SPAAC a powerful tool for in vivo studies. biochempeg.com

The kinetics of SPAAC reactions are generally slower than CuAAC, often by about two orders of magnitude. acs.org However, the reaction rates are highly dependent on the specific strained alkyne used. researchgate.net Significant research has focused on tuning the structure of the cyclooctyne to enhance reactivity without sacrificing stability. For example, biarylazacyclooctynone (BARAC) exhibits faster kinetics than DBCO but is also less stable. researchgate.net

The efficiency of SPAAC can also be influenced by the electronic properties of the azide and steric hindrance around the reacting partners. rsc.orgmdpi.com While CuAAC generally provides higher yields and is more efficient for in vitro applications, SPAAC's key advantage is its bioorthogonality, as it eliminates the need for a cytotoxic copper catalyst. acs.orgnih.gov This makes it the preferred method for labeling and tracking molecules in living cells and organisms despite its slower kinetics. biochempeg.comlumiprobe.com

Strained AlkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key FeaturesReference
BCN ~0.1 - 0.3Good kinetics and stability researchgate.net
DBCO (DIBAC) ~0.1 - 0.8Widely used, good balance of reactivity and stability acs.orgresearchgate.net
BARAC ~0.9Faster kinetics, but less stable researchgate.net
DIFO ~0.08Early generation, moderate reactivity researchgate.net

Note: Kinetic rates can vary based on solvent and specific reaction conditions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strategies for Orthogonal Bioconjugation Utilizing this compound

The unique structure of this compound, with its distinct azide and propargyl functionalities, makes it an invaluable tool for creating complex biomolecular constructs through orthogonal bioconjugation strategies. These strategies can be broadly categorized into sequential and concurrent functionalization approaches.

Sequential and Concurrent Functionalization Approaches for Complex Architectures

Sequential functionalization involves the stepwise reaction of the azide and propargyl groups. For instance, the azide group of this compound can first be reacted with an alkyne-modified biomolecule via CuAAC or a strained alkyne via SPAAC. Following purification, the remaining terminal propargyl group can then be reacted with an azide-modified surface, nanoparticle, or another biomolecule. This stepwise approach provides precise control over the assembly of multicomponent systems and is crucial for building well-defined bioconjugates.

Concurrent functionalization , on the other hand, involves the simultaneous reaction of both the azide and propargyl groups with their respective partners in a one-pot reaction. This is possible due to the orthogonal nature of the reactions. For example, a molecule containing a strained alkyne (e.g., DBCO) and another molecule containing an azide could be reacted simultaneously with this compound. The azide on the this compound would react with the strained alkyne, and the propargyl group would react with the azide on the second molecule via a copper-catalyzed reaction. This approach is more efficient for the rapid generation of complex structures, although it may require more careful optimization to avoid side reactions.

The choice between sequential and concurrent approaches depends on the specific application and the complexity of the desired architecture. Sequential methods offer greater control, while concurrent methods provide a more streamlined synthesis.

Compatibility and Integration with Complementary Bioorthogonal Reaction Systems

The utility of this compound is further expanded by its compatibility with other bioorthogonal reaction systems, allowing for the creation of even more sophisticated and multifunctional bioconjugates. Two notable examples are the Staudinger ligation and the inverse-electron demand Diels-Alder (iEDDA) reaction.

Staudinger Ligation: The azide group of this compound can participate in a Staudinger ligation reaction with a triarylphosphine. precisepeg.comthermofisher.com This reaction forms a stable amide bond and is bioorthogonal, meaning it does not interfere with biological processes. thermofisher.comnih.gov This compatibility allows for a three-pronged approach to conjugation. For example, one could first perform a Staudinger ligation with the azide group, then a CuAAC reaction with the propargyl group, and finally, if another functional group is present on one of the reaction partners, a third distinct conjugation could be performed. The Staudinger ligation is particularly useful in cellular environments where copper catalysts may be problematic. thermofisher.com

Inverse-Electron Demand Diels-Alder (iEDDA) Reaction: The iEDDA reaction is another powerful bioorthogonal tool that involves the reaction of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile, like a strained alkene (e.g., norbornene or trans-cyclooctene). tugraz.atunits.itwikipedia.org While this compound does not directly participate in the iEDDA reaction, its azide and alkyne functionalities can be used in concert with iEDDA chemistry. For instance, a biomolecule could be modified with both a tetrazine and an azide. The azide would react with the propargyl group of this compound, and the tetrazine could then react with a strained alkene on a different molecule. This allows for the orthogonal labeling and assembly of multiple components. units.it The fast kinetics of the iEDDA reaction make it particularly suitable for in vivo imaging and labeling applications. tugraz.atnih.gov

The ability to combine click chemistry with Staudinger ligation and iEDDA reactions provides a versatile toolkit for researchers to construct highly complex and functional biomaterials, from targeted drug delivery systems to intricate molecular probes for studying biological processes.

Advanced Applications in Chemical Biology and Bioconjugation Sciences

Protein and Peptide Functionalization via Azido-PEG10-Propargyl Linkers

The ability to modify proteins and peptides with high specificity is crucial for developing novel therapeutics, diagnostic agents, and research tools. This compound linkers provide a versatile platform for achieving such modifications, enabling the creation of complex and functional biomolecular constructs.

Site-specific modification of proteins is essential to preserve their structure and function while introducing new functionalities. This compound, in conjunction with enzymatic or genetic engineering techniques, facilitates the precise installation of bioorthogonal handles onto a protein's surface.

One common strategy involves the enzymatic modification of proteins. For instance, microbial transglutaminase (mTGase) can be used to site-specifically incorporate an azide-containing linker onto glutamine residues of a protein. europeanpharmaceuticalreview.com This azide-functionalized protein can then be reacted with a propargyl-modified molecule of interest, such as a therapeutic agent or a fluorophore, via a PEG linker. This method has been successfully applied to proteins like human growth hormone and interferon-alpha-2b. beilstein-journals.orgucl.ac.uk

Genetic code expansion is another powerful technique where an unnatural amino acid (UAA) containing an azide (B81097) or alkyne group is incorporated into a specific site of a protein during its expression. For example, p-azido-L-phenylalanine (AzF) can be incorporated into a protein, which can then be "clicked" with a propargyl-PEG-functionalized molecule. europeanpharmaceuticalreview.com This approach has been used for the site-specific PEGylation of human superoxide (B77818) dismutase-1. beilstein-journals.org

These strategies allow for the creation of homogenous protein conjugates with well-defined stoichiometry and preserved biological activity. The hydrophilic PEG10 spacer in the this compound linker enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity. broadpharm.com

The modular nature of click chemistry, enabled by linkers like this compound, is particularly advantageous for the synthesis of multi-domain protein and peptide conjugates. These constructs, which combine different functional domains, have broad applications in therapy and diagnostics.

A prominent example is the generation of bispecific antibodies (bsAbs). By modifying two different antibody fragments (Fabs) with complementary azide and alkyne functionalities, they can be linked together using a PEG spacer. nih.govmdpi.com For instance, a Fab fragment targeting a tumor antigen can be functionalized with an azide, while a Fab fragment targeting a T-cell receptor like CD3 can be modified with a propargyl group. The subsequent click reaction using an Azido-PEG-propargyl type linker results in a bispecific Fab (bsFab) that can redirect T-cells to kill tumor cells. mdpi.commdpi.com This chemo-enzymatic approach offers a flexible and rapid method for producing various bsAb formats. nih.gov

Similarly, multi-domain protein-drug conjugates can be assembled. A targeting protein or peptide can be equipped with one of the click handles, while a cytotoxic drug is functionalized with the other, and they are then joined by the PEG linker. nih.gov This strategy allows for precise control over the drug-to-antibody ratio and the site of conjugation, which is critical for the efficacy and safety of antibody-drug conjugates (ADCs). nih.gov Furthermore, multiple single-chain variable fragments (scFv) can be crosslinked using multi-alkyne functionalized PEG linkers and azide-modified scFvs to create multivalent constructs with enhanced tumor-binding affinity. nih.gov

Nucleic Acid (e.g., PNA) Conjugation Methodologies and Applications

The functionalization of nucleic acids and their analogs, such as peptide nucleic acids (PNAs), is of great interest for therapeutic and diagnostic applications. This compound linkers offer a robust method for conjugating these molecules to other entities to improve their properties.

PNAs are synthetic DNA mimics with a neutral peptide-like backbone, which gives them high binding affinity and specificity to complementary DNA and RNA, as well as resistance to enzymatic degradation. nih.gov However, their poor cellular uptake limits their in vivo applications. beilstein-journals.org Conjugating PNAs to cell-penetrating peptides (CPPs), lipophilic moieties, or other delivery vectors can overcome this limitation.

The synthesis of PNA conjugates often involves solid-phase synthesis where a PNA sequence is assembled, and then a linker with a bioorthogonal handle is attached. For example, a PNA can be synthesized with a terminal azide group, which can then be reacted with a propargyl-functionalized molecule, such as a peptide or a fluorescent dye, via a PEG linker. nih.govbiorxiv.org In one study, a PNA was functionalized with both a thiol and an azide group at its termini, allowing for the sequential conjugation of a cobalamin (vitamin B12) derivative and a fluorescent dye using orthogonal chemistries. biorxiv.org

This modular approach allows for the creation of PNA-based probes for various applications, including gene silencing and cellular imaging. nih.govmedsci.org The PEG10 linker in these conjugates not only facilitates the conjugation reaction but also improves the solubility and pharmacokinetic properties of the PNA construct. nih.govnih.gov

The introduction of a linker like this compound into a nucleic acid duplex can influence its stability. The effect of PEGylation on the melting temperature (Tm), a measure of duplex stability, is complex and depends on several factors, including the length and architecture of the PEG linker, the nucleic acid sequence, and the ionic strength of the buffer.

Generally, the conjugation of PEG to oligonucleotides can have a net stabilizing effect on the duplex. researchgate.net This is often attributed to the excluded volume effect, where the PEG chain increases the effective local concentration of the oligonucleotide, thus favoring hybridization. researchgate.net However, the chemical nature of the PEG linker can also lead to a decrease in duplex stability by displacing water molecules that hydrate (B1144303) the DNA. Current time information in Bangalore, IN.

Studies on PNA-DNA duplexes have shown that the introduction of a PEG linker can have a minimal impact on the thermal stability of the duplex. For example, a PNA-peptide conjugate with a PEG20 linker showed only a 4°C decrease in Tm compared to the unmodified PNA duplex. nih.gov In contrast, the conjugation of certain dyes to PNA via a flexible linker has been shown to cause significant destabilization, with a ΔTm of -12°C, likely due to electrostatic repulsion between the dye and the DNA backbone. acs.org

The following table summarizes the reported changes in melting temperature for various PEG-modified nucleic acid duplexes.

Glycoconjugate Synthesis and Glycobiology Research

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins and lipids, play crucial roles in many biological processes. nih.gov The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing new therapeutic and diagnostic tools. This compound and similar click chemistry linkers have become invaluable in this field.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for attaching carbohydrates to other molecules. beilstein-journals.orgresearchgate.net For example, a carbohydrate can be functionalized with a propargyl group, and a protein or a nanoparticle can be modified with an azide-terminated PEG linker. The subsequent click reaction yields a stable glycoconjugate. beilstein-journals.org This strategy has been used to attach mannose and galactose to gold nanoparticles. beilstein-journals.org

This approach, often termed "GlycoPEGylation," allows for the site-specific attachment of PEGylated glycans to proteins. europeanpharmaceuticalreview.comucl.ac.uk For instance, sialic acid can be chemically modified with a PEG-azide, and then enzymatically transferred to a glycoprotein. ucl.ac.uk This method has been used to create homogeneous GlycoPEGylated proteins with enhanced plasma half-lives. ucl.ac.uk

PEGylated glycans are also used to create targeted drug delivery systems. Mannose-PEG conjugates, for example, can be incorporated into liposomes or nanoparticles to target the mannose receptor, which is overexpressed on macrophages and dendritic cells. frontiersin.orgmdpi.comacs.org This allows for the specific delivery of therapeutic agents, such as mRNA or chemotherapeutics, to these cells. frontiersin.orgmdpi.com The length of the PEG linker can be optimized to enhance the targeting efficiency. frontiersin.org

Metabolic Labeling and Imaging of Glycans in Biological Systems

Metabolic oligosaccharide engineering is a powerful technique for labeling and visualizing glycans in living systems. nih.gov This method involves introducing a sugar molecule containing a bioorthogonal chemical reporter, such as an azide, into cells. nih.gov The cell's biosynthetic machinery processes these unnatural sugars, like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), and incorporates them into glycoproteins and other glycoconjugates on the cell surface and within the cell. nih.govsigmaaldrich.com

Once the azide-modified glycans are expressed, they can be covalently tagged with a probe molecule for detection. This is where click chemistry becomes essential. A probe, such as a fluorescent dye modified with an alkyne group, can be selectively ligated to the azide handle on the glycan. rndsystems.comkcl.ac.uk This approach allows for direct visualization of glycan localization and dynamics using fluorescence microscopy. rndsystems.com

Bifunctional linkers like this compound are instrumental in the synthesis of advanced probes for these applications. While not the metabolic label itself, this linker can be used to construct sophisticated reporter molecules. For example, its propargyl end can be attached to a targeting ligand, while its azide end is reacted with an alkyne-modified fluorophore, creating a multi-component imaging agent. The modularity of this approach allows researchers to easily interchange components to create a variety of probes for specific imaging experiments. Recent advancements have even used this principle to attach DNA strands to azido-labeled sugars for ångström-resolution imaging of cell-surface glycans. biorxiv.org

Table 2: Components in Metabolic Glycan Labeling and Imaging
Component TypeExampleFunctionReference
Azido (B1232118) Sugar (Metabolic Label)N-azidoacetylmannosamine (ManNAz)Metabolically incorporated into sialic acid-containing glycans. nih.govsigmaaldrich.com
Azido Sugar (Metabolic Label)N-azidoacetylgalactosamine (GalNAz)Metabolically incorporated into O-linked glycans. nih.gov
Imaging Probe (Reporter)Alkyne-modified Fluorophore (e.g., Alexa Fluor 488 Alkyne)Reacts with azide-labeled glycans via click chemistry for fluorescence imaging. kcl.ac.uk
Imaging Probe (Reporter)DBCO-modified DNAReacts with azide-labeled glycans via copper-free click chemistry for super-resolution imaging. biorxiv.org

Glycan Enrichment and Glycomics Analysis Techniques

Beyond imaging, metabolic labeling is a cornerstone of modern glycomics for identifying and quantifying glycoproteins. nih.gov The analysis of the glycoproteome is challenging due to the low abundance of many glycoproteins and the high complexity of biological samples. nih.govnih.gov Metabolic labeling combined with click chemistry provides a powerful method for enriching glycoproteins for subsequent analysis by mass spectrometry. nih.gov

The workflow involves feeding cells azido sugars to label their glycans. nih.gov Following cell lysis, the azide-modified glycoproteins are selectively captured from the complex protein mixture. This is typically achieved by using a solid support, such as agarose (B213101) or magnetic beads, that has been functionalized with an alkyne group. nih.gov When the cell lysate is incubated with these beads, the azide-labeled glycoproteins are covalently captured onto the solid support via click chemistry, while unlabeled proteins are washed away. nih.govnih.gov The enriched glycoproteins can then be cleaved from the beads and identified by mass spectrometry, providing a detailed snapshot of the glycoproteome. nih.gov

Linkers like this compound are vital for preparing the specialized reagents needed for this process. They can be used to synthesize the alkyne-functionalized beads or to create complex biotinylated probes for affinity capture. For instance, the propargyl group of the linker can be attached to an amine-functionalized bead, leaving the azide group available to click with an alkyne-biotin tag. The hydrophilic PEG spacer is particularly advantageous in this context, as it improves the accessibility of the reactive group and minimizes non-specific protein binding to the beads, leading to cleaner and more specific enrichment. vulcanchem.com

Table 3: Comparison of Glycoprotein Enrichment Strategies
Enrichment MethodPrincipleAdvantagesLimitationsReference
Lectin Affinity ChromatographyUses the specific binding affinity of lectin proteins for certain glycan structures.Does not require metabolic labeling.Binding is often specific to certain glycan types, leading to incomplete coverage; non-covalent binding can be an issue. d-nb.inforesearchgate.net
Hydrazide ChemistryReacts with aldehyde groups on oxidized cis-diol-containing sugars (e.g., sialic acids).Covalent capture of glycoproteins.Requires periodate (B1199274) oxidation which can alter the protein/peptide structure. nih.govd-nb.info
Metabolic Labeling & Click ChemistryMetabolic incorporation of an azido-sugar followed by covalent capture with an alkyne-functionalized support.Highly specific and bioorthogonal; covalent and stable linkage; applicable to living cells.Requires cells to be actively metabolizing the sugar analog. nih.govnih.gov

Development of Carbohydrate Microarrays and Glyco-based Probes

Carbohydrate microarrays are high-throughput platforms used to study the interactions of carbohydrates with proteins, cells, and pathogens. nih.gov These arrays consist of a series of different carbohydrate structures immobilized on a solid surface, allowing for the simultaneous screening of thousands of potential binding events. nih.gov A significant challenge in creating these arrays is the stable and oriented immobilization of carbohydrates onto the surface. rsc.org

Click chemistry provides a robust solution for fabricating carbohydrate microarrays. A surface can be functionalized with either azide or alkyne groups, and carbohydrates modified with the complementary handle can be "clicked" into place. rsc.orgsumitbiomedical.com This creates a stable, covalent linkage and allows for precise control over the density and presentation of the glycans.

Heterobifunctional PEG linkers are central to this application. A linker like this compound can be used to synthesize the necessary carbohydrate probes. For example, a carbohydrate can be enzymatically or chemically modified to attach to the propargyl end of the linker. The entire construct can then be attached to an azide-functionalized surface via the linker's azide terminus. The PEG spacer plays a crucial role by extending the carbohydrate away from the surface, which mimics its presentation on a cell membrane, reduces steric hindrance, and enhances its accessibility to potential binding partners. researchgate.net This leads to improved signal and more reliable data in microarray experiments. rsc.org

Development of Activity-Based Protein Profiling (ABPP) Tools

Activity-based protein profiling (ABPP) is a functional proteomic technology used to study the activity of entire enzyme families directly in native biological systems. mdpi.comnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of enzymes in an activity-dependent manner. nih.gov Early ABPP probes were often bulky, containing a reporter tag like a fluorophore or biotin (B1667282) directly attached to the reactive group.

Modern ABPP strategies frequently employ a two-step "tag-and-click" approach that relies on bioorthogonal chemistry. mdpi.com In this method, the activity-based probe (ABP) consists of a reactive group to target the enzyme and a small, non-perturbing bioorthogonal handle, such as an azide or an alkyne. mdpi.comnih.gov After the ABP has labeled its target enzymes in a complex proteome, a reporter tag (e.g., rhodamine-alkyne or biotin-azide) bearing the complementary handle is added, which then attaches to the probe-enzyme conjugate via a click reaction. nih.govnih.gov This allows for visualization or enrichment of the active enzymes.

This compound is an ideal linker for synthesizing these modular ABPP probes. medchemexpress.com A researcher can attach a known enzyme-targeting scaffold to one end of the linker (e.g., the propargyl group) and use the other end (the azide group) as the handle for the subsequent click reaction. This modular design is highly advantageous, as it allows for the easy synthesis of a panel of probes by varying the targeting group or for the use of different reporter tags with the same probe. The PEG10 spacer provides critical distance between the enzyme and the reporter tag, ensuring that the tag does not interfere with the initial binding event or the subsequent analysis. vulcanchem.com

Table 4: Key Elements of an Activity-Based Protein Profiling (ABPP) Probe
Probe ComponentFunctionExampleReference
Reactive Group (Warhead)Covalently modifies a nucleophilic residue in the enzyme's active site.Fluorophosphonate, vinyl sulfone, acryl-amide. mdpi.com
Bioorthogonal HandleA small, inert chemical group for subsequent ligation.Terminal Alkyne or Azide. mdpi.comnih.gov
LinkerConnects the reactive group to the handle; can provide spacing and improve solubility.PEG chain (e.g., in this compound). medchemexpress.comvulcanchem.com
Reporter TagAttached via click chemistry for detection or enrichment.Fluorophore (e.g., Rhodamine) or Affinity Tag (e.g., Biotin). nih.govnih.gov

Mentioned Compounds

Table 5: List of Chemical Compounds
Compound NameAbbreviation / Synonym
This compoundN/A
N-azidoacetylmannosamineManNAz
N-azidoacetylgalactosamineGalNAz
N-azidoacetylglucosamineGlcNAz
Polyethylene (B3416737) glycolPEG
DibenzocyclooctyneDBCO
Propargyl bromideN/A
Bicyclo[6.1.0]nonyneBCN
RhodamineN/A
BiotinN/A

Innovations in Targeted Molecular Delivery Systems Utilizing Azido Peg10 Propargyl

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins associated with disease. precisepeg.comfrontiersin.org A typical PROTAC is composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. precisepeg.commedchemexpress.com The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for destruction by the proteasome. precisepeg.comfrontiersin.org

Role of Azido-PEG10-Propargyl as a Bifunctional PROTAC Linker

This compound serves as an exemplary bifunctional linker in the modular synthesis of PROTACs. Its utility stems from the two terminal reactive groups—an azide (B81097) and a propargyl (alkyne) group—which are key components for "click chemistry." medchemexpress.com Specifically, these groups can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com This allows for the covalent and stable connection of a POI-binding ligand (which may be synthesized with a corresponding alkyne or azide) to an E3 ligase-recruiting ligand (functionalized with the complementary group). frontiersin.org

Influence of Linker Length and Rigidity on PROTAC Efficacy

The linker in a PROTAC is far more than an inert spacer; its length, composition, and rigidity are critical determinants of the molecule's efficacy. precisepeg.com The primary function of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. explorationpub.comnih.gov

Research has consistently shown that linker length has a profound impact on PROTAC activity. explorationpub.comnih.gov A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com The efficacy of PROTACs is highly sensitive to linker length, with studies demonstrating that even minor changes, such as the addition of a few atoms, can dramatically alter degradation selectivity and potency. explorationpub.comnih.gov For instance, in a study on estrogen receptor (ER)-targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ER degradation. nih.gov The this compound linker, with its defined 10-unit PEG chain, provides a substantial and flexible length that can be systematically evaluated in PROTAC design.

Table 1: Research Findings on the Impact of Linker Characteristics on PROTAC Efficacy
Linker CharacteristicFindingExample/Study ContextCitation
LengthOptimal linker length is crucial; too short or too long can abolish activity.ER-α targeting PROTACs showed highest efficacy with a 16-atom linker. nih.gov
Length & SelectivityA 3-atom increment in a lapatinib-based PROTAC linker switched selectivity from dual EGFR/HER2 to EGFR-only.Lapatinib-based PROTACs. explorationpub.com
CompositionReplacing an alkyl chain with PEG units in a CRBN-targeting PROTAC led to weaker degradation, suggesting atomic composition is critical.CRBN self-degrading PROTACs. nih.gov
Flexibility vs. RigidityFlexible PEG linkers improve solubility, while rigid linkers (e.g., containing triazoles or cycloalkanes) can enhance selectivity by pre-organizing the molecule.General PROTAC design principles. precisepeg.com
Attachment PointAltering the linker attachment site on the ligand can significantly impact degradation potency.Estradiol-based PROTACs. nih.gov

Antibody-Drug Conjugate (ADC) Linker Technologies

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload specifically to cancer cells by attaching it to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen. biochempeg.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. precisepeg.com

Integration of this compound in Homogeneous ADC Construction

Early generation ADCs were often heterogeneous mixtures with a variable number of drug molecules attached at different sites on the antibody. This heterogeneity led to inconsistent pharmacokinetics and a narrow therapeutic window. rsc.org The development of homogeneous ADCs, which have a precisely defined drug-to-antibody ratio (DAR) and specific conjugation sites, has been a major advance in the field. rsc.orggoogle.com

This compound is a valuable tool for constructing homogeneous ADCs through site-selective conjugation. By engineering specific sites on the antibody—for instance, by introducing a non-canonical amino acid with an azide or alkyne group—chemists can direct the conjugation reaction to a precise location. nih.gov The this compound linker can then be used to attach the drug payload via a highly specific click chemistry reaction. broadpharm.commedchemexpress.com This strategy ensures that every antibody in the preparation is conjugated to the same number of drug molecules at the same position, resulting in a homogeneous product with predictable properties and improved performance. rsc.org The hydrophilic PEG10 spacer also helps to mitigate the aggregation that can be caused by conjugating hydrophobic drug payloads to the antibody, further improving the ADC's profile. creative-biolabs.comamericanpharmaceuticalreview.com

Strategies for Controlled Drug Release in ADC Design

The linker in an ADC must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload, but must also allow for efficient release of the drug once the ADC reaches the target tumor cell. biochempeg.com This control is achieved through the design of both cleavable and non-cleavable linkers.

Cleavable Linkers: These are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins. unimi.it For example, dipeptide linkers like Val-Cit are specifically cleaved by cathepsin B inside the lysosome. unimi.it

Non-Cleavable Linkers: These linkers remain attached to the drug. The entire antibody-linker-drug conjugate is internalized and degraded in the lysosome, releasing the drug with the linker and a residual amino acid still attached. biochempeg.com

This compound itself forms a stable triazole bond via click chemistry, which is considered non-cleavable under physiological conditions. precisepeg.com However, it is frequently used as a component within a larger, more complex linker system. For instance, it can be used to connect the antibody to a cleavable unit (like a Val-Cit dipeptide) which is in turn attached to the drug. medchemexpress.comunipd.it In this arrangement, the PEG10 portion serves as a hydrophilic spacer that improves the ADC's solubility and pharmacokinetics, while the separate cleavable unit dictates the drug release mechanism. americanpharmaceuticalreview.comunipd.it The structure and hydrophilicity of the PEG spacer can also shield the cleavable moiety, modulating its accessibility to enzymes and influencing the rate of drug release. americanpharmaceuticalreview.com

Peptide-Drug Conjugate (PDC) Development and PEGylation Strategies

PDCs are an emerging class of targeted therapeutics that, similar to ADCs, consist of a targeting moiety, a linker, and a drug payload. biochempeg.commdpi.com However, instead of a large monoclonal antibody, PDCs use smaller peptides as the targeting ligand. nih.gov This smaller size offers several potential advantages, including better tumor penetration, lower production costs, and reduced immunogenicity. biochempeg.com

A primary challenge in PDC development is their typically poor circulation stability and rapid clearance by the kidneys due to their small size. PEGylation—the covalent attachment of PEG chains—is a widely adopted and effective strategy to overcome these limitations. The PEG chain increases the hydrodynamic size of the conjugate, which reduces renal clearance and extends its circulation half-life. It also enhances solubility and can shield the peptide from proteolytic degradation.

Conjugation Chemistry for PDC Assembly

The assembly of PDCs relies on efficient and specific chemical ligation techniques. This compound is ideally suited for this purpose, primarily through its participation in "click chemistry" reactions. medchemexpress.com The azide and propargyl functional groups are key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the terminal alkyne of the propargyl group and an azide-functionalized molecule, or vice-versa. medchemexpress.commedchemexpress.com This method is widely used for its high efficiency and specificity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where the copper catalyst may be toxic, SPAAC offers an alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctynol (DIBO), which reacts spontaneously with the azide group of this compound without the need for a metal catalyst. medchemexpress.comresearchgate.net

These click chemistry reactions provide a robust and versatile toolkit for conjugating peptides to therapeutic payloads, with this compound serving as the central linking unit. bachem.com

Role of PEGylation in Modulating PDC Solubility and Stability

The incorporation of a PEG spacer, such as the 10-unit chain in this compound, significantly impacts the physicochemical properties of PDCs. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmaceutical profile of therapeutic molecules. researchgate.net

Stability: The PEG linker can provide a protective hydrophilic shield around the drug, potentially increasing its stability in circulation and reducing premature degradation. This can lead to a longer plasma half-life and improved pharmacokinetic properties. wuxiapptec.com Research has shown that conjugating PDCs to PEG-coated gold nanoparticles can increase the circulation half-life by as much as 90 times.

The length of the PEG chain can also be a critical factor. For instance, studies have shown that longer PEG chains (e.g., PEG27) can provide better spatial separation between targeting moieties, enhancing receptor affinity, a function that shorter chains like PEG10 might not achieve as effectively. researchgate.net

Polymeric Nanocarriers and Self-Assembled Systems

Beyond single-molecule conjugates, this compound is instrumental in the fabrication of more complex drug delivery architectures, such as polymeric nanocarriers. These systems can encapsulate drugs, protecting them from the biological environment and controlling their release.

Fabrication of PEG-Polypeptide Block Copolymers for Encapsulation

Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous solutions to form nanostructures like micelles or polymersomes. nih.govresearchgate.net this compound can be used in the synthesis of such copolymers.

One common method is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of amino acids, initiated by a PEG macroinitiator. researchgate.netmdpi.com For example, an amine-terminated PEG can initiate the polymerization of a hydrophobic polypeptide block. nih.gov Subsequently, this compound can be introduced, for example, by reacting its azide or propargyl group with a complementary functional group on the polypeptide chain. nih.gov This allows for the creation of PEG-polypeptide block copolymers with pendant functional groups for further modification or to influence the self-assembly process. nih.gov These self-assembled structures form a core-shell architecture where the hydrophobic polypeptide core can encapsulate hydrophobic drugs, while the hydrophilic PEG corona provides stability and biocompatibility. scirp.orgscholaris.ca

Engineering pH-Responsive Disassembly and Release Mechanisms

A key feature of advanced nanocarriers is their ability to release their payload in response to specific stimuli in the target environment, such as the acidic microenvironment of tumors or endosomes. nih.govacs.org this compound can be a component in the design of such pH-responsive systems.

The incorporation of pH-sensitive moieties into the block copolymer structure is a common strategy. nih.gov This can be achieved by introducing ionizable groups, such as amines or carboxylic acids, into the polypeptide block. nih.govnih.gov At physiological pH (around 7.4), the polymer is stable and retains the encapsulated drug. nih.gov However, in an acidic environment (pH 5.0-6.5), the protonation or deprotonation of these groups can induce a conformational change in the polymer, leading to the disassembly of the nanocarrier and the release of the drug. nih.govnih.govmdpi.com

For example, PEG-polypeptide copolymers with amine pendant chains can self-assemble into vesicles that are stable at physiological pH but disassemble at endosomal pH, releasing their cargo. nih.govacs.org The synthesis of such polymers can involve post-functionalization of a polypeptide backbone using azide-alkyne cycloaddition, where a molecule like this compound could be utilized. nih.govacs.org

Below is a table summarizing research findings on pH-responsive nanocarriers:

Polymer SystempH TriggerRelease ProfileReference
PEG-b-poly(L-glutamic acid) nanoparticlespH 5.0Ionization-induced disassembly mdpi.com
PEG-polypeptide copolymers with amine pendant chainsEndosomal pHSpontaneous disassembly nih.govacs.org
PEG-pLL(CAA) micellespH < 6.5Dissociation and mRNA release nih.gov
PEG-b-PEYM micelles with acid-labile ortho ester side-chainsAcidic pHHydrolysis of side-chains leading to micelle dissolution nih.gov

Contributions to Materials Science and Polymer Chemistry

Polymer Functionalization and Grafting Techniques

Heterobifunctional PEGs are essential for high-performance pegylation, a process that attaches PEG chains to molecules and materials to improve properties like solubility and biocompatibility. mdpi.comCurrent time information in Bangalore, IN. The dual functionality of Azido-PEG10-propargyl offers a powerful tool for both creating novel polymer architectures and modifying existing polymers.

This compound serves as an ideal building block for synthesizing well-defined copolymers. Its orthogonal reactive ends allow it to link two different polymer chains that might otherwise be incompatible. For instance, it can be used to create A-B-A triblock copolymers by sequentially reacting with polymers end-functionalized with complementary groups.

Click chemistry enables the "grafting-to" of PEG side chains onto a polymer backbone. nih.gov A polymer synthesized with pendant alkyne groups can be readily functionalized with this compound, resulting in a PEG-grafted copolymer with terminal azide (B81097) groups available for further modification. This strategy allows for the creation of complex structures like bottlebrush polymers, where the PEG chains are directed away from the polymer backbone, influencing the material's bulk and surface properties. nih.gov

Table 1: Examples of Copolymer Architectures Synthesized Using Heterobifunctional PEG Linkers
Copolymer ArchitectureSynthetic StrategyKey Feature of this compoundPotential Application
A-B DiblockUsing the linker to initiate polymerization from one end, followed by clicking a second polymer block to the other end.Orthogonal reactivity of azide and alkyne groups.Self-assembling nanostructures, drug delivery. acs.org
A-B-A TriblockLinking two 'A' polymer chains to a central 'B' chain via two linker molecules.Ability to connect dissimilar polymer chains efficiently.Thermoplastic elastomers, hydrogels. researchgate.net
Graft Copolymer (Bottlebrush)"Grafting-to" a polymer backbone with multiple pendant reactive sites (e.g., alkynes).High efficiency of the CuAAC reaction for dense grafting. nih.govLubricants, advanced coatings, drug delivery vehicles. nih.gov
Star CopolymerConvergent synthesis by clicking pre-synthesized polymer arms to a multi-functional core via the linker.Site-specific conjugation to a central core molecule. mdpi.comRheology modifiers, high-density drug carriers. mdpi.com

Post-polymerization modification (PPM) is a critical technique for introducing functional groups into polymers when direct polymerization of functional monomers is not feasible. researchgate.netacs.org this compound is exceptionally well-suited for PPM due to the high specificity of click reactions. nih.gov A polymer can be modified in a two-step process: first, the propargyl end of the linker can react with an azide-functionalized polymer backbone. This reaction grafts the PEG chain onto the polymer and leaves a terminal azide group. This new azide functionality can then be used in a second, independent click reaction to attach a different molecule, such as a peptide, a drug, or a fluorescent dye, which has been modified with an alkyne. sigmaaldrich.com This modular approach provides a high degree of control over the final structure and functionality of the polymer. acs.org

Surface Modification and Advanced Biomaterial Engineering

The ability to control surface chemistry is fundamental to creating advanced biomaterials for medical implants, biosensors, and cell culture platforms. The properties of PEG, particularly its ability to resist protein adsorption, make it a vital component in this field. sigmaaldrich.com

Biofouling, the non-specific adsorption of proteins, cells, and other biomolecules onto a surface, can compromise the function of medical devices and diagnostic tools. sigmaaldrich.com Grafting a dense layer of PEG chains onto a surface is a widely used strategy to create "stealth" surfaces that resist biofouling. sigmaaldrich.com

This compound provides a robust method for this surface modification. A substrate material can be functionalized with either azide or alkyne groups. The linker is then covalently attached to the surface via a click reaction. For example, an alkyne-functionalized surface can react with the azide end of this compound, creating a surface decorated with PEG chains terminating in propargyl groups. This creates a highly biocompatible and anti-fouling coating. precisepeg.com This "graft-to" approach is versatile and can be applied to various materials, including glass, gold, and polymers. sigmaaldrich.comnih.gov

Beyond creating a simple anti-fouling layer, this compound enables the specific immobilization of biomolecules. nih.gov This is a two-step process: first, the linker is attached to a substrate to create a biocompatible, PEGylated surface, as described above. Second, the remaining free terminus of the linker (e.g., the propargyl group) is used to covalently attach a biomolecule of interest (e.g., an antibody, enzyme, or DNA strand) that has been pre-functionalized with a complementary azide group. nih.govacs.org

This sequential, orthogonal reaction strategy ensures that the biomolecule is attached specifically and maintains its native conformation and activity, which is crucial for the performance of biosensors and diagnostic arrays. nih.govacs.org The PEG10 spacer physically separates the biomolecule from the substrate, enhancing its accessibility and function. acs.org

Table 2: Research Findings on Biomolecule Immobilization using Heterobifunctional PEG Linkers
Biomolecule TypeSubstrateLinker Attachment ChemistryBiomolecule Conjugation ChemistryReference
Biotin (B1667282) / Proteins (e.g., Streptavidin)GlassDiels-Alder cycloaddition (alkyne-PEG-diene linker)Azide-Alkyne Cycloaddition (CuAAC) acs.org
Proteins (e.g., GFP, GST)Gold (Self-Assembled Monolayer)Thiol-gold interactionAzide-Alkyne Cycloaddition (CuAAC) acs.org
Carbohydrates (e.g., Lactose)GlassDiels-Alder cycloadditionAzide-Alkyne Cycloaddition (CuAAC) nih.gov
Peptides (e.g., cRGD)GlassSilanization followed by CuAACNHS-ester coupling to linker prior to surface attachment researchgate.net

Design and Fabrication of Advanced Hydrogel Systems

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them highly suitable for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The properties of a hydrogel are dictated by the polymer composition and the density and nature of the crosslinks.

This compound is an ideal crosslinking agent for forming hydrogels via click chemistry. nii.ac.jp By mixing polymer chains functionalized with azide groups and other chains functionalized with alkyne groups, a network can be formed. However, using a heterobifunctional crosslinker like this compound allows for the creation of more complex and controlled network architectures. For example, it can be used to link two different types of polymer networks together or to introduce specific functionalities within the hydrogel structure. The efficiency and specificity of the CuAAC reaction allow for gelation to occur under mild, cell-friendly conditions, which is a significant advantage for encapsulating cells or sensitive therapeutic proteins. researchgate.net The length of the PEG10 spacer influences the mesh size of the hydrogel network, which in turn affects its mechanical properties and diffusion characteristics.

PEG-Crosslinked Hydrogels for Tissue Engineering Scaffolds

The formation of poly(ethylene glycol) (PEG)-crosslinked hydrogels is a significant application of azide-alkyne click chemistry in the field of tissue engineering. nih.gov These hydrogels are three-dimensional, water-swollen polymer networks that can mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. nih.govnih.gov The use of linkers like this compound allows for the creation of hydrogels in situ under physiological conditions, a key advantage for minimally invasive procedures. cellulosechemtechnol.rorsc.org

The reaction between multi-arm PEG molecules functionalized with azides and PEG chains functionalized with alkynes (or vice-versa) leads to the rapid formation of a crosslinked network. cellulosechemtechnol.rocoledeforest.com For instance, reacting a tetra-functional azide-terminated PEG with a bifunctional alkyne-terminated crosslinker can produce a hydrogel in minutes. cellulosechemtechnol.roresearchgate.net The resulting gels are often highly biocompatible and can be designed to be biodegradable by incorporating hydrolytically or enzymatically cleavable linkages into the polymer backbone. rsc.orgnih.gov

Research has demonstrated the synthesis of biodegradable hydrogels by reacting 4-arm azide-terminated PEGs with alkyne-terminated peptides. nih.gov The physical properties and degradation profiles of these hydrogels could be controlled by altering the molecular weight of the PEG precursor. nih.gov This tunability is essential for creating scaffolds that match the requirements of specific tissues and applications.

Table 1: Properties of Azide-Alkyne "Clicked" PEG Hydrogels
PrecursorsCrosslinking ChemistryGelation TimeKey FindingsReference
Azide-functionalized PEG and DIFO-functionalized peptidesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)MinutesRapid gelation under physiological conditions; encapsulated cells remained viable. researchgate.net
α,ω-alkyne-telechelic linear PEG and azido-tetrafunctional short PEGCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)&lt; 30 min (standard); &lt; 1 min (microwave)Resulting hydrogels showed high swelling capacity and improved mechanical properties. cellulosechemtechnol.ro
4-arm azido-terminated PEG and alkyne-terminated peptidesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)2 - 30 minGelation time depended on temperature, catalyst, and precursor concentration. cellulosechemtechnol.ro
Azide- and cyclooctyne-functionalized PEGStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Several minutesHydrogel was injectable, fast-degrading, and showed good biocompatibility in vivo. rsc.org

Modulation of Mechanical Properties in Peptide-Based Gels

A key advantage of using azide-alkyne click chemistry to form hydrogels is the ability to independently tune the mechanical and biological properties of the material. coledeforest.com The mechanical properties, such as stiffness (elastic modulus), are critical as they influence cell behavior, including migration, proliferation, and differentiation. In peptide-based gels, where peptide sequences are incorporated to provide biological cues (e.g., cell adhesion sites like RGD sequences), it is often desirable to alter the gel's stiffness without changing the concentration of these bioactive molecules. coledeforest.comnih.gov

The mechanical properties of hydrogels formed through the reaction of multi-arm PEGs and peptide crosslinkers can be precisely controlled. By altering the molecular weight of the PEG precursors or the stoichiometric ratio of the reactive azide and alkyne groups, the crosslinking density of the network can be modulated, which directly impacts the gel's stiffness. coledeforest.com

One study demonstrated the formation of hydrogels by reacting four-arm PEG tetraazide with a difunctional polypeptide crosslinker. The elastic moduli of the resulting gels could be tuned from approximately 1000 to 6000 Pa by varying the molecular weight of the PEG arms (10, 15, or 20 kDa) and the stoichiometry of the azide-to-alkyne functional groups. coledeforest.com A crucial finding was that the mechanical properties of the gels were largely independent of the amino acid sequence of the peptide crosslinker, allowing for the decoupling of mechanical and biological signaling. coledeforest.com Similarly, other research has shown that increasing the number of reactive arms on the PEG macromer (e.g., from four to eight) increases the elastic modulus of the resulting hydrogel. researchgate.net

Table 2: Modulation of Mechanical Properties in Peptide-Crosslinked Gels
Parameter VariedEffect on HydrogelExample FindingReference
PEG Molecular WeightInverse relationship with stiffness. Lower MW PEG leads to higher crosslink density and a stiffer gel.Gels made with 10 kDa PEG were stiffer than those made with 20 kDa PEG at the same stoichiometry. coledeforest.com
Stoichiometry (Azide:Alkyne Ratio)Stiffness is maximal when the ratio approaches 1:1.Varying the stoichiometric ratio of reactive end groups provided control over the material's crosslinking density and modulus. coledeforest.com
Number of PEG ArmsDirect relationship with stiffness. More arms lead to a higher crosslink density and a stiffer gel.Increasing from four-arm to eight-armed PEG macromers increased the elastic modulus from 4.5 to 13.5 kPa. researchgate.net
Peptide Crosslinker SequenceNegligible effect on mechanical properties.The amino acid sequence and overall charge of the peptide did not significantly influence the shear elastic moduli of the formed gels. coledeforest.com

Emerging Research Frontiers and Future Directions

Integration of Azido-PEG10-Propargyl with Automated Synthesis and High-Throughput Screening Platforms

The evolution of drug discovery and materials science is increasingly reliant on automation and high-throughput screening (HTS) to accelerate the identification of lead compounds. issuu.com The properties of this compound make it highly suitable for these platforms. Its role as a bifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise adjustments to linker length and composition are critical for optimizing the degradation of target proteins. precisepeg.com

The "click chemistry" compatibility of this compound is a major advantage for HTS. researchgate.net These reactions are robust, proceed under mild, often aqueous conditions, and generate minimal byproducts, making them ideal for the automated, parallel synthesis required for creating large compound libraries. researchgate.net For instance, in the development of antibody-drug conjugates (ADCs), introducing azide (B81097) groups into drug payloads allows for the attachment of various linkers, including PEG derivatives, via click chemistry to rapidly generate and screen novel conjugates. nih.gov Similarly, one-bead-one-compound (OBOC) combinatorial libraries, which can contain millions of unique peptide macrocycles, can be screened against targets, with bifunctional linkers like this compound facilitating the construction of these complex molecules. rsc.org

Table 1: Advantages of this compound in Automated Platforms

Feature Advantage for Automation/HTS Source
Bifunctional Nature Allows for the sequential and controlled assembly of complex molecules (e.g., PROTACs, ADCs). medchemexpress.com, precisepeg.com
Click Chemistry Reactivity Enables rapid, efficient, and specific conjugation under mild conditions suitable for automated liquid handlers. researchgate.net
PEG Spacer Improves solubility of reactants and products in aqueous media used in most biological HTS assays. cd-bioparticles.net, issuu.com

| High Purity & Defined Length | Ensures reproducibility and consistency across large-scale screening experiments. | cd-bioparticles.net |

Future research will likely focus on developing pre-loaded resin systems incorporating this compound for solid-phase synthesis, further streamlining its integration into automated workflows for creating diverse molecular libraries for drug discovery and materials science.

Computational Modeling and Simulation of this compound Conjugation Processes

Computational modeling has become an indispensable tool in optimizing the design of complex biomolecular constructs like antibody-drug conjugates (ADCs). nih.gov The simulation of conjugation processes involving linkers such as this compound allows researchers to predict how the linker's length, flexibility, and attachment points will affect the final conjugate's structure, stability, and biological activity. This in-silico approach can significantly reduce the time and cost associated with experimental optimization. nih.gov

Molecular dynamics simulations can model the conformational behavior of the PEG10 chain, providing insights into the spatial relationship between the two molecules it connects. For example, in an ADC, modeling can help determine the optimal linker length to ensure the cytotoxic payload is released effectively only after the antibody binds to its target cell, while preventing premature cleavage in circulation. nih.gov Computer simulations have also been used to determine the ideal topology for PEG-based structures to maximize binding to biological targets, such as folate receptors. science.gov

Table 2: Applications of Computational Modeling for this compound Conjugates

Modeling Application Research Goal Potential Impact Source
Conformational Analysis Predict the 3D structure and flexibility of the PEG linker in a conjugate. Optimize spatial orientation of linked molecules for improved binding or activity. nih.gov
Binding Affinity Prediction Simulate the interaction between a conjugate and its biological target. Guide the design of linkers that enhance target engagement. science.gov
Reaction Pathway Simulation Model the kinetics and thermodynamics of the azide-alkyne cycloaddition reaction. Optimize reaction conditions for higher yield and specificity. nih.gov

| Hydrodynamic Properties | Calculate the size and shape of the final conjugate in solution. | Predict pharmacokinetic behavior and renal clearance rates. | issuu.com |

As computational power increases and algorithms become more sophisticated, modeling will play an even greater role in the rational design of this compound-based therapeutics and diagnostics, enabling the creation of molecules with highly tailored properties.

Novel Applications in Molecular Probes for Diagnostics and Imaging

The unique properties of this compound are being harnessed to develop a new generation of highly sensitive and specific molecular probes for diagnostics and bio-imaging. The ability to link a targeting moiety (e.g., a peptide or antibody) to a reporter molecule (e.g., a fluorophore or biotin) via the click-compatible ends of the linker is central to these applications. nih.gov

Research has shown that the linker itself plays a critical role in the sensitivity of detection. In the imaging of alkyne-tagged lipids within cellular membranes, the length and composition of the PEG linker on an azide-containing reporter probe directly influence signal intensity. nih.gov The hydrophilic PEG10 chain can help the probe penetrate cellular structures more effectively. Furthermore, incorporating copper-chelating moieties alongside the azide group can dramatically increase the efficiency of the CuAAC reaction, allowing for lower, less toxic copper concentrations to be used in live-cell imaging. nih.gov

This compound and similar structures are used to construct probes for various diagnostic assays, such as ELISA. rsc.org For example, a peptide ligand identified to bind a specific bacterial protein can be linked to a reporter like biotin (B1667282) via a PEG spacer. This probe can then be used to detect the presence of the bacteria with high sensitivity. rsc.org

Key Research Findings in Molecular Probes:

Enhanced Sensitivity: The introduction of a picolyl moiety (a copper-chelating group) into azide-based reporter probes can increase the signal intensity in fluorescence microscopy by up to 42-fold. nih.gov

Live-Cell Co-imaging: Reduced copper catalyst concentrations enabled by optimized probes allow for the co-imaging of alkyne-labeled molecules with fluorescent proteins like GFP, which are sensitive to copper. nih.gov

Targeted Detection: Macrocyclic peptide ligands attached to a PEG-hapten structure can selectively bind to surface proteins on pathogenic bacteria like K. pneumoniae, enabling their detection and promoting an immune response. rsc.org

The future in this area points towards the development of "smart" probes where the fluorescence of a reporter molecule is quenched until the probe binds to its target, minimizing background signal and further enhancing diagnostic precision.

Development of Self-Assembled Nanostructures for Bio-Sensing Applications

Self-assembly is a powerful bottom-up approach for creating complex nanostructures from individual molecular components. This compound is an ideal building block for these structures due to its amphiphilic character when conjugated to other molecules and its capacity for specific, covalent cross-linking.

PEG-peptide conjugates, for instance, can self-assemble into a variety of nanostructures, including micelles, hydrogels, and polymersomes. acs.orgacs.org By designing peptides with specific properties (e.g., pH-responsiveness), researchers can create nanoparticles that are stable in circulation but disassemble to release a payload in the acidic environment of a tumor or endosome. acs.org The this compound linker can be used to attach targeting ligands to the surface of these pre-formed nanoparticles. For example, alkyne-modified peptides that bind to specific cell receptors can be "clicked" onto the surface of azide-functionalized nanoparticles, enhancing their targeting ability. scholaris.ca

These self-assembled structures are also being explored for biosensing. Nanoparticles encapsulating FRET (Förster Resonance Energy Transfer) pairs can be designed to study their own stability or to detect specific analytes. scholaris.ca Another innovative approach involves using Peptide Nucleic Acids (PNAs) within self-assembled hydrogels. A PEG10 linker was used to connect a self-assembling peptide to a PNA strand, creating a monomer that could then be cross-linked into a gel network via PNA-PNA duplex formation, a strategy that could be adapted for creating responsive biomaterials for sensing applications. nih.gov

Table 3: Self-Assembled Nanostructures Utilizing PEG Linkers

Nanostructure Type Assembly Principle Application in Biosensing Source
Polymeric Micelles Self-assembly of amphiphilic block copolymers in aqueous solution. Encapsulation of sensor molecules; targeted binding assays. scholaris.ca, acs.org
Polymersomes Formation of vesicular structures from amphiphilic block copolymers like PEG-polypeptides. pH-triggered release of encapsulated reporters for environmental sensing. acs.org

| Hydrogels | Physical or chemical cross-linking of polymer-peptide conjugates. | Creation of matrices for cell-based sensors or analyte-responsive materials. | nih.gov, acs.org |

The ongoing development in this field is focused on creating multi-responsive nanostructures that can react to several stimuli simultaneously, leading to highly sophisticated biosensors and diagnostic tools.

Conclusion

Summary of Azido-PEG10-Propargyl's Pivotal Role in Academic Chemical Research

This compound has emerged as a cornerstone in academic chemical research, primarily due to its heterobifunctional nature that facilitates "click chemistry" reactions. This linker molecule possesses both an azide (B81097) group and a propargyl group, enabling versatile and efficient conjugation of different molecules. The presence of the polyethylene (B3416737) glycol (PEG) spacer, specifically a ten-unit chain, enhances the water solubility and biocompatibility of the molecules it links. creativepegworks.comcd-bioparticles.netcreative-biolabs.com

A significant area of its application is in bioconjugation, where it is used to link biomolecules to various substrates. precisepeg.commolecularcloud.org This is particularly valuable in the development of drug delivery systems. For instance, this compound can be used to attach therapeutic agents to targeting moieties like antibodies or nanoparticles, a technique known as PEGylation. creativepegworks.combiochempeg.com This process can improve the pharmacokinetic properties of drugs by increasing their circulation time and stability in the bloodstream. creativepegworks.comnih.gov

Furthermore, this compound is instrumental in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are novel therapeutic agents designed to degrade specific proteins within cells. medchemexpress.com The linker's ability to connect a target-binding molecule and an E3 ligase-recruiting molecule is crucial for the PROTAC's mechanism of action. The "click chemistry" afforded by the azide and propargyl groups provides a reliable method for creating these complex structures. medchemexpress.com

The utility of this compound also extends to surface modification and the functionalization of materials. molecularcloud.org Researchers have utilized this linker to attach bioactive molecules to solid supports, which is essential for creating biosensors and other diagnostic tools. molecularcloud.orgmdpi.com The straightforward and highly efficient nature of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction makes this compound a preferred reagent in these applications. precisepeg.commdpi.com

Prospects for Future Innovations and Interdisciplinary Contributions in Chemistry and Biology

The future of this compound and similar PEG linkers in scientific research appears promising, with potential for significant innovations and interdisciplinary contributions across chemistry and biology. The versatility of this compound opens avenues for the development of more sophisticated and targeted therapeutic strategies. One area of active research is the creation of next-generation antibody-drug conjugates (ADCs) with improved efficacy and safety profiles. biochempeg.comnih.gov By precisely controlling the linkage between the antibody and the cytotoxic payload, researchers can optimize the drug's performance and minimize off-target effects.

In the realm of diagnostics, the principles of bioconjugation enabled by this compound can be applied to develop highly sensitive and specific biosensors. These could be used for the early detection of diseases by identifying biomarkers with greater accuracy. The ability to functionalize nanoparticles and other materials will likely lead to novel imaging agents and diagnostic platforms.

Furthermore, the interdisciplinary nature of research involving PEG linkers is set to expand. Collaborations between chemists, biologists, and materials scientists will be crucial for harnessing the full potential of these molecules. For example, in tissue engineering, PEG linkers could be used to create bioactive scaffolds that promote cell growth and tissue regeneration. The biocompatibility and tunable properties of PEG make it an ideal candidate for such applications. mdpi.com

The ongoing development of new "click" chemistries and bioconjugation techniques will further enhance the utility of linkers like this compound. precisepeg.com As our understanding of biological processes deepens, the ability to precisely assemble complex molecular architectures will become increasingly important. This will undoubtedly lead to groundbreaking discoveries and the development of innovative solutions to challenges in medicine and biotechnology.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Adopt standardized protocols from journals like Nature Protocols, including detailed NMR/MS spectra for reference. Use centralized batch validation via round-robin testing. Share raw datasets (e.g., reaction yields, purity metrics) in public repositories like Zenodo. Reference the CRediT taxonomy to clarify roles in multi-institutional collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.